2-Dechloroethylifosfamide

Vue d'ensemble

Description

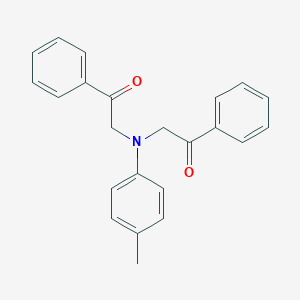

2-Dechloroethylifosfamide is a metabolite of the chemotherapeutic agent ifosfamide. Ifosfamide is an oxazaphosphorine alkylating agent used in the treatment of various cancers, including testicular cancer, sarcomas, and lymphomas. The compound this compound is formed through the metabolic pathway of ifosfamide, specifically through the N-dechloroethylation process, which results in the removal of a chloroethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dechloroethylifosfamide involves the metabolic conversion of ifosfamide. Ifosfamide undergoes N-dechloroethylation catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6. This reaction occurs in the liver, where the chloroethyl group is removed, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound is not typically performed as a standalone process. Instead, it is produced as a metabolite during the administration of ifosfamide in clinical settings. The focus is on optimizing the administration and metabolism of ifosfamide to ensure the desired therapeutic effects while minimizing toxic side effects.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Dechloroethylifosfamide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. The key reaction is the N-dechloroethylation of ifosfamide, which is a metabolic process.

Common Reagents and Conditions: The primary reagents involved in the formation of this compound are the cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6. These enzymes facilitate the removal of the chloroethyl group from ifosfamide.

Major Products Formed: The major product formed from the N-dechloroethylation of ifosfamide is this compound. This metabolite is considered inactive compared to the parent compound ifosfamide, which exerts its therapeutic effects through DNA alkylation.

Applications De Recherche Scientifique

2-Dechloroethylifosfamide is primarily studied in the context of its role as a metabolite of ifosfamide. Research focuses on understanding its pharmacokinetics, pharmacodynamics, and potential toxicities. Key applications include:

Pharmacokinetic Studies: Investigating the metabolism and excretion of ifosfamide and its metabolites, including this compound, to optimize dosing regimens and minimize side effects.

Toxicity Studies: Assessing the potential nephrotoxic and neurotoxic effects of this compound, which may contribute to the overall toxicity profile of ifosfamide therapy.

Cancer Research: Exploring the role of this compound in the efficacy and safety of ifosfamide-based chemotherapy regimens.

Mécanisme D'action

2-Dechloroethylifosfamide itself does not have a direct mechanism of action as it is an inactive metabolite. its formation is a result of the metabolic processing of ifosfamide. Ifosfamide exerts its effects through DNA alkylation, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately causing cell death. The metabolic pathway involving this compound is part of the detoxification process, reducing the active concentration of ifosfamide and its toxic metabolites.

Comparaison Avec Des Composés Similaires

3-Dechloroethylifosfamide: Another metabolite of ifosfamide formed through a similar N-dechloroethylation process.

4-Hydroxyifosfamide: An active metabolite of ifosfamide formed through ring oxidation, which contributes to the therapeutic effects of ifosfamide.

Cyclophosphamide: A structurally related oxazaphosphorine alkylating agent used in cancer therapy, which also undergoes metabolic activation and detoxification.

Uniqueness: 2-Dechloroethylifosfamide is unique in its role as an inactive metabolite of ifosfamide, contributing to the overall pharmacokinetic and toxicity profile of ifosfamide therapy. Its formation through N-dechloroethylation distinguishes it from other metabolites like 4-Hydroxyifosfamide, which is an active metabolite contributing to the therapeutic effects.

Propriétés

IUPAC Name |

3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2O2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGLJLJCDSTWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909417 | |

| Record name | 2-Dechloroethylifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53459-55-5, 105308-45-0 | |

| Record name | Dechloroethylifosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53459-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dechloroethylifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053459555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105308450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dechloroethylifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECHLOROETHYLIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIB78D4DQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dechloroethylifosfamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How are dechloroethylifosfamides formed?

A1: Dechloroethylifosfamides are formed through the N-dechloroethylation of Ifosfamide, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. [, ] This process represents a deactivation pathway for Ifosfamide, competing with its activation to the cytotoxic metabolite, ifosforamide mustard. [, ]

Q2: Is there a difference in the metabolism of the two enantiomers of ifosfamide?

A2: Yes, studies show enantioselective metabolism of Ifosfamide. The (S)-enantiomer of Ifosfamide preferentially generates more DCEIF metabolites compared to the (R)-enantiomer. This has been observed in the liver [], kidney [], and in porcine renal cell lines. []

Q3: Does the route of Ifosfamide administration (oral vs. intravenous) affect DCEIF formation?

A3: Research indicates that the route of administration does not significantly alter the metabolic pattern of Ifosfamide, suggesting similar DCEIF formation regardless of whether Ifosfamide is administered orally or intravenously. []

Q4: Does the duration of Ifosfamide infusion affect DCEIF levels?

A4: Yes, longer infusion durations of Ifosfamide are associated with increased exposure to 3-dechloroethylifosfamide compared to shorter durations. Interestingly, long infusion durations also lead to a slower rate of ifosfamide metabolism autoinduction. []

Q5: Are there significant differences in DCEIF concentrations between plasma and red blood cells?

A5: Ifosfamide and its metabolites with intact ring systems, including DCEIFs, exhibit a partitioning factor of 1 to 2, indicating a slight preference for red blood cells over plasma. This suggests a role for erythrocytes in the distribution and potential delivery of these metabolites. []

Q6: Can DCEIFs be detected in urine, and if so, what does this indicate?

A6: Yes, DCEIFs can be detected in urine, indicating their elimination from the body via renal excretion. The detection of DCEIFs in urine, along with other Ifosfamide metabolites like isophosphoramide mustard, suggests that the kidneys might play a role in Ifosfamide metabolism. [, ]

Q7: What is the significance of detecting both 2-DCEIF and 3-DCEIF?

A7: The detection of both 2-DCEIF and 3-DCEIF provides insights into the specific pathways of Ifosfamide metabolism. The ratio of these metabolites could potentially serve as a marker for individual variations in CYP enzyme activity or underlying genetic differences. []

Q8: How do phenobarbital treatments affect DCEIF levels?

A8: Phenobarbital, a CYP enzyme inducer, significantly impacts Ifosfamide metabolism in rats. It decreases the overall exposure to Ifosfamide and increases the production of metabolites, including a significant reversal in the ratio of (R)- and (S)-3-DCEIF. This further supports the role of different CYP enzymes or distinct stereochemical selectivity in Ifosfamide metabolism. []

Q9: Are dechloroethylifosfamides themselves toxic?

A9: While DCEIFs are not directly cytotoxic like isophosphoramide mustard, they are byproducts of chloroacetaldehyde (CAA) formation, a significant contributor to Ifosfamide-induced nephrotoxicity. [] This suggests a potential indirect role of DCEIFs in Ifosfamide toxicity.

Q10: How does glutathione depletion affect Ifosfamide toxicity in relation to DCEIF?

A10: In vitro studies using renal tubule cells showed that glutathione depletion significantly increased Ifosfamide-induced cellular damage. This suggests that glutathione plays a crucial role in protecting renal cells from the toxic effects of Ifosfamide metabolites, likely including CAA generated during DCEIF formation. []

Q11: Can genetic variations influence DCEIF levels and their impact on toxicity?

A11: Polymorphisms in genes encoding glutathione S-transferases, particularly GSTP1, have been linked to variations in DCEIF levels and Ifosfamide-induced nephrotoxicity in children. Patients with specific GSTP1 polymorphisms showed increased 3-DCEIF excretion and a higher risk of kidney damage. []

Q12: What analytical methods are used to study DCEIFs?

A13: Several analytical techniques are employed for the detection and quantification of DCEIFs. These include gas chromatography (GC) coupled with various detectors such as nitrogen-phosphorus detection (NPD) [], mass spectrometry (MS) [, , , ], and tandem mass spectrometry (MS/MS) []. Other methods include high-performance liquid chromatography (HPLC) [, ] and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q13: What are the advantages and limitations of different analytical methods for DCEIFs?

A14: GC-NPD offers high sensitivity and a wide detection range for DCEIF analysis but may require derivatization of the analytes. [] GC-MS and GC-MS/MS provide high selectivity and sensitivity, enabling the identification and quantification of DCEIFs in complex biological matrices. [, , , ] HPLC methods can be used to simultaneously analyze Ifosfamide and its metabolites, including DCEIFs, but may have lower sensitivity compared to GC-MS. [, ] NMR spectroscopy, particularly 31P NMR, allows direct analysis of urine samples without derivatization or extraction, enabling simultaneous detection and quantification of various phosphorated metabolites, including DCEIFs. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Benzo[b]perylene](/img/structure/B48583.png)